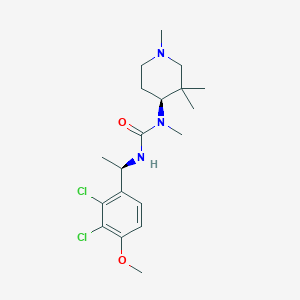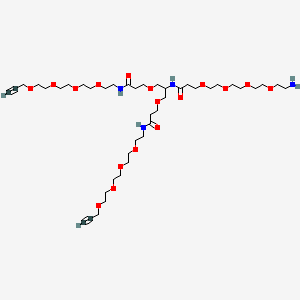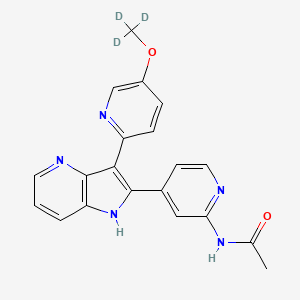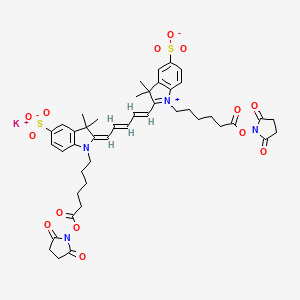
N-(4-methoxyphenyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxytryptamine receptor antagonist 5 is a compound that belongs to a class of drugs known as serotonin receptor antagonists. These compounds act on the 5-hydroxytryptamine receptor, a subtype of serotonin receptor found in the terminals of the vagus nerve and certain areas of the brain. They are primarily used to prevent and treat nausea and vomiting, particularly those induced by chemotherapy, radiation therapy, and postoperative conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxytryptamine receptor antagonists typically involves the formation of an indole core structure, which is a common feature in many of these compounds. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis.
Functionalization of the Indole Core: Introduction of functional groups that are essential for the activity of the compound. This may involve reactions such as halogenation, nitration, or alkylation.
Coupling Reactions: The final step often involves coupling the functionalized indole core with other molecular fragments to form the complete 5-hydroxytryptamine receptor antagonist.
Industrial Production Methods: Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxytryptamine receptor antagonists undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Halogenating Agents: Such as bromine or chlorine.
Major Products: The major products formed from these reactions include hydroxylated, aminated, or halogenated derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-Hydroxytryptamine receptor antagonists have a wide range of scientific research applications:
Chemistry: Used as model compounds to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission and the role of serotonin in various physiological processes.
Medicine: Widely used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or radiation therapy. .
Industry: Utilized in the development of new pharmaceuticals and in the study of drug-receptor interactions
Wirkmechanismus
The mechanism of action of 5-hydroxytryptamine receptor antagonists involves blocking the 5-hydroxytryptamine receptor, which is a ligand-gated ion channel. By preventing serotonin from binding to this receptor, these compounds inhibit the transmission of signals that trigger nausea and vomiting. This action is particularly effective in the gut-brain axis, where the receptors play a crucial role in emetic responses .
Vergleich Mit ähnlichen Verbindungen
- Ondansetron
- Granisetron
- Dolasetron
- Tropisetron
- Palonosetron
Comparison: While all these compounds share a common mechanism of action, they differ in their chemical structures, pharmacokinetics, and clinical applications. For example, palonosetron has a longer half-life and is more effective in preventing delayed chemotherapy-induced nausea and vomiting compared to ondansetron .
Uniqueness: 5-Hydroxytryptamine receptor antagonist 5 is unique in its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor, which makes it particularly effective in certain clinical settings. Its unique chemical structure also allows for specific interactions with the receptor, leading to its distinct pharmacological profile .
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)15-10-17-13-4-2-3-5-14(13)19-15/h2-10H,1H3,(H,18,20) |
InChI-Schlüssel |
UUFCEPQEIQOEAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)


![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)



![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)
